molecular formula C11H8N4 B6525997 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile CAS No. 1016784-23-8

2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile

Cat. No.: B6525997
CAS No.: 1016784-23-8
M. Wt: 196.21 g/mol
InChI Key: CIKAYJJSEJIGHV-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) and Aminopyridine Derivatives in Contemporary Chemical Research

Pyridine, a fundamental nitrogen-containing heterocycle, and its derivatives are cornerstones of synthetic, medicinal, and materials chemistry. rsc.orgresearchgate.net The pyridine scaffold is a privileged structure in drug discovery, frequently appearing in pharmaceuticals approved by the Food and Drug Administration (FDA). Its derivatives exhibit a vast array of biological and pharmacological effects, including antiviral, antidiabetic, antihistaminic, and anticancer properties. rsc.org

Aminopyridines, which are monoamino and diamino derivatives of pyridine, are a particularly important class of these compounds. rsc.orgresearchgate.net They serve as essential building blocks and intermediates in the synthesis of a wide variety of biologically active molecules and complex heterocyclic compounds. rsc.orgresearchgate.netnih.gov The unique structural properties of the aminopyridine ring allow for interaction with various enzymes and receptors, leading to a broad spectrum of pharmacological activities. rsc.orgresearchgate.net For instance, 4-aminopyridine (B3432731) is known to block potassium channels and has found applications in neurology, while 2-aminopyridine (B139424) is a widely used intermediate in the manufacturing of pharmaceuticals like antihistamines. rsc.orgresearchgate.net The continuous growth in aminopyridine research highlights its potential in developing targeted medications for numerous disorders. rsc.org

Academic Significance of Carbonitrile Functionality in Heterocyclic Chemistry

The carbonitrile, or cyano (-C≡N), group is one of the most versatile functionalities in organic chemistry. ebsco.comresearchgate.net Its strong electron-withdrawing nature and linear geometry significantly influence the reactivity of the molecule to which it is attached. In heterocyclic chemistry, the carbonitrile group is invaluable as it serves as a synthetic precursor for a variety of other functional groups, including carboxylic acids, amides, amines, and tetrazoles. ebsco.comresearchgate.netacs.org This transformative capability makes nitriles crucial intermediates in the construction of complex molecular architectures. longdom.org

The carbon-nitrogen triple bond provides a reactive site for numerous chemical reactions, such as nucleophilic additions, cycloadditions, and reductions. ebsco.comresearchgate.net This reactivity is extensively utilized in the synthesis of diverse heterocyclic systems. researchgate.netlongdom.org For example, activated nitriles are key reagents in multicomponent reactions for the efficient, one-pot synthesis of highly substituted pyridines and other nitrogen-containing heterocycles. nih.govresearchgate.net The ability of the nitrile group to participate in intramolecular cyclizations is also a powerful tool for building fused ring systems. researchgate.netacs.org

Contextualization of 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile within Advanced Heterocyclic Systems

The compound this compound is a sophisticated heterocyclic system that strategically combines the features of both aminopyridines and carbonitriles. The structure features a dipyridyl amine scaffold, where a pyridine ring is substituted with a pyridin-3-ylamino group. This arrangement creates a larger, more complex aromatic system with unique electronic and steric properties compared to simple aminopyridines.

This molecule is best understood as an advanced building block for the synthesis of more elaborate fused heterocyclic systems. The presence of the amino linkage, the pyridine nitrogen atoms, and the reactive carbonitrile group provides multiple sites for further chemical modification and cyclization reactions. Research on analogous 2-amino-3-cyanopyridines and related structures demonstrates their utility as intermediates in the preparation of a wide range of biologically active fused heterocycles, such as pyrido[2,3-d]pyrimidines and other polycyclic systems. nih.govnih.gov The carbonitrile group, in particular, is a key handle for constructing new rings via condensation and cycloaddition reactions.

The synthesis of such pyridine-carbonitrile derivatives often involves multicomponent reactions, highlighting a modern approach to creating molecular complexity from simple starting materials. nih.govmdpi.com For example, one-pot reactions involving aldehydes, malononitrile (B47326), and other reagents can yield highly functionalized pyridine cores. researchgate.netnih.govmdpi.com

Table 1: Synthetic Approaches to Substituted Pyridine-Carbonitrile Scaffolds

Method Reactants Conditions Product Type Reference(s)
One-Pot, Three-Component Reaction Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides K₂CO₃, EtOH, Reflux or Microwave 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles mdpi.com
Microwave-Assisted One-Pot Reaction 2-Chlorobenzaldehyde, Malononitrile, 1-Naphthaldehyde, Ammonium (B1175870) Acetate Microwave Irradiation 2-Amino-4,6-diarylpyridine-3-carbonitrile nih.govresearchgate.net
PASE (Pot, Atom, Step Economic) Synthesis Aldehydes, Malononitrile, Thiophenol Sodium Benzoate, PEG-400/Water 2-Amino-pyridine-3,5-dicarbonitriles researchgate.net
Multicomponent Catalyst-Free Synthesis Enaminones, Malononitrile, Primary Amines Solvent-free Substituted 2-Aminopyridines nih.gov

Current Research Landscape and Future Academic Trajectories for this Chemical Compound

While specific research on this compound is not extensively documented in public literature, the current landscape for related aminopyridine carbonitriles is vibrant and focused on several key areas. A major thrust is the synthesis of libraries of these compounds for screening in drug discovery programs. Derivatives of 2-aminopyridine-3,5-dicarbonitrile (B1331539) have been investigated for their anticancer activity against various cell lines, including glioblastoma, liver, breast, and lung cancers. nih.gov

Future academic trajectories for this compound are likely to follow these trends. Its potential as a scaffold for kinase inhibitors is a promising avenue, given that many existing inhibitors feature pyridine and pyrimidine (B1678525) cores. google.com The compound could serve as a key intermediate for synthesizing novel ligands targeting specific biological pathways implicated in cancer and other diseases.

Beyond medicinal chemistry, there is growing interest in pyridine-carbonitrile derivatives for materials science. beilstein-journals.org Their electronic properties, arising from the extended π-system and the electron-withdrawing nitrile group, make them candidates for organic semiconductors and materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). beilstein-journals.org Future research may explore the synthesis of oligomers or polymers incorporating the this compound unit to develop new functional organic materials. Further investigation into novel, efficient, and environmentally benign synthetic methodologies for this and related compounds will also continue to be an important area of academic pursuit. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylamino)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-7-9-3-5-14-11(6-9)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKAYJJSEJIGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyridin 3 Yl Amino Pyridine 4 Carbonitrile and Analogous Scaffolds

Retrosynthetic Analysis and Strategic Disconnections for the 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, two primary strategic disconnections guide the synthetic design.

The most intuitive disconnection is at the C–N bond of the amine bridge linking the two pyridine (B92270) rings. This approach simplifies the target molecule into two key synthons: a pyridin-3-yl amine synthon and a 2-substituted pyridine-4-carbonitrile synthon. The corresponding chemical reagents would be 3-aminopyridine (B143674) and a 2-halopyridine-4-carbonitrile (e.g., 2-chloro- or 2-bromopyridine-4-carbonitrile). The forward synthesis would then involve forming this C–N bond through either nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This is a common and effective strategy for preparing N-aryl-2-aminopyridines. rsc.orgresearchgate.net

A second, more convergent strategy involves disconnecting the bonds that form the pyridine-4-carbonitrile ring itself. This approach suggests a multicomponent reaction (MCR) where the ring is constructed in a single step from simple, acyclic precursors. researchgate.net This retrosynthetic pathway leads to starting materials such as an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) salt, which can be assembled to form the desired polysubstituted pyridine core. acs.orgnih.govnih.gov

Multicomponent Reaction (MCR) Approaches to Pyridine-4-carbonitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for synthesizing substituted pyridine scaffolds. bohrium.comresearchgate.net

The synthesis of highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives, which share the core structure of the target molecule's pyridine-4-carbonitrile ring, is often achieved through one-pot, four-component reactions. acs.orgnih.govnih.gov A typical protocol involves the condensation of an aldehyde, an active methylene (B1212753) compound like a ketone, malononitrile, and an ammonium source, such as ammonium acetate. nih.govnih.gov

The proposed mechanism for this transformation generally proceeds through a series of sequential reactions:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene compound (malononitrile) to form an arylidene malononitrile intermediate. clockss.org

Michael Addition: A second active methylene compound, often an enolate generated from a ketone, undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct. ekb.eg

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization. The amino group, provided by the ammonium salt, attacks a nitrile group, leading to the formation of a dihydropyridine (B1217469) ring.

Aromatization: The dihydropyridine intermediate then aromatizes, often through oxidation or elimination, to yield the stable substituted pyridine product. mdpi.comnih.gov

These reactions can be promoted by various catalysts, including inorganic bases, or can be performed under catalyst-free or solvent-free conditions, often with microwave irradiation to reduce reaction times. acs.orgnih.govnih.gov

Malononitrile is a cornerstone precursor in the multicomponent synthesis of cyanopyridines. nih.govekb.egmdpi.com Its two electron-withdrawing nitrile groups render the central methylene protons highly acidic, facilitating its participation in both Knoevenagel condensations and subsequent cyclization steps. clockss.orggoogleapis.com A vast number of synthetic protocols leverage malononitrile's reactivity to construct 2-amino-3-cyanopyridine and related structures. nih.govnih.gov

While malononitrile is the most common C3N synthon for this purpose, other cyano-containing precursors can be used to generate structural diversity. For instance, ethyl cyanoacetate (B8463686) can be employed in place of malononitrile, which typically leads to the formation of 2-hydroxypyridine (B17775) (pyridone) derivatives rather than 2-aminopyridines. acs.orgnih.gov Similarly, N-alkyl-2-cyanoacetamides can be used to produce N-alkylated pyridone structures. mdpi.com The choice of the cyano-containing precursor is therefore a critical determinant of the final pyridine scaffold's substitution pattern at the 2-position.

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
ReactantsCyano-PrecursorCatalyst/ConditionsProduct TypeReference
Aldehyde, Ketone, Ammonium AcetateMalononitrileSolvent-free, 90°C2-Amino-3-cyanopyridine nih.gov
Aldehyde, Acetophenone, Ammonium AcetateMalononitrileLDH@TRMS@BDSA@Cu nanocatalyst, 60°C2-Amino-3-cyanopyridine nih.gov
Aldehyde, Acetophenone, Ammonium AcetateEthyl CyanoacetateMicrowave irradiation, Ethanol (B145695)3-Cyano-2-pyridone acs.orgnih.gov
Aldehyde, N-alkyl-2-cyanoacetamideMalononitrileK2CO3, Microwave irradiation1-Alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile mdpi.com

Amination and Cross-Coupling Methodologies for Incorporating the Pyridin-3-ylamino Moiety

Once the 2-substituted pyridine-4-carbonitrile scaffold is in hand, the final key step is the formation of the C–N bond with 3-aminopyridine. This can be accomplished through classical nucleophilic aromatic substitution or modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing the amino moiety. youtube.com In this reaction, the pyridine ring must be activated by electron-withdrawing groups and contain a suitable leaving group (typically a halogen like Cl or Br) at the position of substitution. The pyridine ring's own nitrogen atom acts as an electron-withdrawing group, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack. stackexchange.comyoutube.com The additional presence of a nitrile group at the C-4 position further activates the C-2 position for substitution.

The mechanism involves the attack of the nucleophile (3-aminopyridine) on the electron-deficient C-2 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov Aromaticity is disrupted in this step. youtube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored to yield the final product. youtube.com These reactions often require elevated temperatures to proceed at a reasonable rate. youtube.com

Transition-metal catalysis offers a powerful and versatile alternative to SNAr for constructing C–N bonds. rsc.orgresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. This reaction would couple 3-aminopyridine with a 2-halopyridine-4-carbonitrile.

The catalytic cycle typically involves:

A palladium(0) catalyst.

A bulky electron-rich phosphine (B1218219) ligand.

A base (e.g., sodium tert-butoxide or cesium carbonate).

This methodology is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than SNAr. rsc.org Various transition metals, including palladium, rhodium, iridium, and copper, can be involved in forming stable complexes with N-aryl-2-aminopyridines, facilitating a range of C-H activation and functionalization reactions. rsc.orgresearchgate.net This highlights the extensive utility of transition metals in modifying these core structures.

Table 2: Comparison of SNAr and Transition-Metal Catalyzed Coupling Methods
FeatureNucleophilic Aromatic Substitution (SNAr)Transition-Metal Catalyzed Coupling (e.g., Buchwald-Hartwig)
Reactants 2-Halopyridine-4-carbonitrile, 3-Aminopyridine2-Halopyridine-4-carbonitrile, 3-Aminopyridine
Key Reagents Often requires only heat and a base/solventPalladium or Copper catalyst, phosphine ligand, base
Reaction Conditions Typically high temperaturesGenerally milder conditions
Substrate Scope More limited; requires strong electron-withdrawing groupsVery broad; high functional group tolerance
Advantages Atom economical (no catalyst or ligand needed)High yields, versatility, milder conditions
Disadvantages Harsh conditions, potential for side reactionsCost of catalyst/ligand, requires inert atmosphere

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Efficiency

A common approach to synthesizing 2-aminopyridine (B139424) scaffolds involves multicomponent reactions (MCRs). For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been optimized by reacting enaminones with malononitrile and a primary amine. nih.gov Initial trials at room temperature (25°C) without a solvent yielded no product. nih.gov However, by systematically increasing the temperature, a significant improvement in yield was observed. The optimal condition was found to be 80°C, which provided a 75% yield in just 3 hours. nih.gov

To illustrate the effect of temperature on yield, consider the following data from a model reaction for the synthesis of 2-(Benzylamino)-4-phenylpyridine-3-carbonitrile:

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375

The choice of solvent also plays a critical role. In the synthesis of N-amino pyridine-2,6-dione derivatives, another analogous scaffold, various solvents were tested under reflux conditions. While ethanol, methanol, acetonitrile, and tetrahydrofuran (B95107) (THF) provided moderate yields, N,N-dimethylformamide (DMF) proved to be the most effective, yielding the product in 80% after 4 hours. researchgate.net

Catalytic systems are central to enhancing the efficiency of these syntheses. A wide range of catalysts have been explored for the synthesis of related pyridine scaffolds like imidazo[1,2-a]pyridines. These include iodine, hypervalent iodine, SnCl₂, MgO, gold, copper nanoparticles, and Pd(II) complexes. bhu.ac.in For the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, natural product catalysts such as betaine (B1666868) and guanidine (B92328) carbonate have been successfully employed in a one-pot, two-step process. nih.gov The development of novel catalysts, such as nanostructured Na₂CaP₂O₇, has also been shown to be effective for the synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.com

Exploration of Green Chemistry Principles in Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant advancement in this area is the development of solvent-free reactions. The multicomponent synthesis of 2-aminopyridine derivatives has been successfully performed under solvent-free conditions, offering a simple, fast, and cleaner method. nih.gov This approach not only reduces waste but also simplifies the work-up procedure.

The use of water or mixtures of water and ethanol as a reaction medium is another cornerstone of green synthetic chemistry. A green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizes a water-ethanol mixture, which significantly reduces reaction times and facilitates product isolation. rsc.org This method, employing pyridine-2-carboxylic acid as a recyclable catalyst, achieves high yields (up to 98%) and demonstrates excellent green metrics, including a high Atom Economy (AE) of 99.36% and a low E-factor of 16.68. rsc.org An EcoScale value of 82 further classifies this synthesis as "excellent". rsc.org

The development and use of eco-friendly and reusable catalysts are also paramount. Activated fly ash, a waste product from thermal power plants, has been repurposed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines in ethanol. bhu.ac.in Similarly, potassium carbonate (K₂CO₃) has been used as an efficient catalyst for the rapid synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent. researchgate.net The catalyst Na₂CaP₂O₇ has also been highlighted as a green and recoverable catalyst for synthesizing 2-amino-3-cyanopyridine derivatives. mdpi.com

Energy-efficient methods like microwave-assisted synthesis have also been explored. The synthesis of novel pyridine derivatives via a one-pot, four-component reaction has been shown to be more efficient under microwave irradiation compared to conventional heating, resulting in shorter reaction times and better yields. nih.gov

The following table summarizes various green chemistry approaches applied to the synthesis of analogous pyridine scaffolds:

Scaffold TypeGreen ApproachCatalystSolventKey AdvantagesReference
2-AminopyridinesSolvent-free reactionNoneSolvent-freeSimple, fast, clean method nih.gov
Imidazo[1,2-a]pyridinesReusable catalystActivated Fly AshEthanolEco-friendly, reusable catalyst bhu.ac.in
2-Amino-3,5-dicarbonitrile-6-thio-pyridinesBiodegradable solventK₂CO₃PEG-400Rapid, green solvent researchgate.net
3-Pyridine derivativesMicrowave-assistedNone-Shorter reaction time, better yields nih.gov
2-Amino-4H-chromene-3-carbonitrilesRecyclable catalyst, green solventPyridine-2-carboxylic acidWater-EtOHHigh AE, low E-factor, excellent EcoScale rsc.org

These examples demonstrate a clear trend towards the integration of green chemistry principles in the synthesis of complex heterocyclic compounds, aiming for processes that are not only efficient but also sustainable.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data could be located for 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile. This analysis is crucial for the definitive determination of its three-dimensional structure in the solid state.

Determination of Molecular Geometry and Conformation in Solid State

Without crystallographic data, a definitive description of the molecular geometry, including bond lengths, bond angles, and the dihedral angle between the two pyridine (B92270) rings, cannot be provided. Such an analysis would reveal the planarity or twist of the molecular backbone.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Supramolecular Assembly

A detailed analysis of the intermolecular forces that govern the crystal packing of this compound is not possible without experimental crystal structure data. It is plausible that the molecule would exhibit intermolecular hydrogen bonding involving the secondary amine and pyridine nitrogen atoms, as well as potential π-π stacking interactions between the aromatic pyridine rings. However, the specific nature and geometry of these interactions remain undetermined.

Investigation of Tautomeric Preferences and Isomeric Purity

The potential for tautomerism in this compound, specifically the amino-imino tautomerism common in aminopyridine systems, cannot be conclusively investigated in the solid state without crystallographic or solid-state NMR data. The predominant tautomeric form within the crystal lattice is therefore unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive experimental NMR data, including 1H, 13C, and various 2D correlation spectra for this compound, are not available in the reviewed literature.

Comprehensive 1H, 13C, and 2D NMR (COSY, HSQC, HMBC, NOESY) for Definitive Structural Assignment

A definitive assignment of the proton and carbon signals and the establishment of through-bond and through-space correlations are contingent on the availability of experimental 1D and 2D NMR spectra. Without this data, a detailed structural assignment in solution cannot be performed.

Dynamic NMR Studies for Conformational Exchange and Solution-State Tautomerism

Information regarding the conformational dynamics, such as the rate of rotation around the C-N bridge, or the equilibrium between potential tautomers in solution is unavailable. Dynamic NMR studies would be necessary to probe these solution-state phenomena.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule.

The FTIR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional moieties. The nitrile group (C≡N) exhibits a sharp and strong stretching vibration, a feature that is highly characteristic and typically appears in the 2230-2220 cm⁻¹ region. The secondary amine (N-H) linkage between the two pyridine rings is evidenced by a distinct stretching vibration, generally observed in the range of 3400-3300 cm⁻¹. The precise position of this band can be indicative of the extent of hydrogen bonding within the sample.

The aromatic pyridine rings give rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine rings produce a series of complex bands in the 1600-1400 cm⁻¹ region, which are characteristic of the heterocyclic aromatic system.

Table 1: Characteristic FTIR Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Nitrile (C≡N)Stretching2230 - 2220
Secondary Amine (N-H)Stretching3400 - 3300
Aromatic C-HStretching> 3000
Pyridine Ring (C=C, C=N)Stretching1600 - 1400

The presence of both a hydrogen bond donor (the secondary amine N-H group) and several potential hydrogen bond acceptors (the nitrile nitrogen and the pyridine ring nitrogens) suggests the possibility of both intramolecular and intermolecular hydrogen bonding. In the solid-state FTIR spectrum, the N-H stretching band may appear broadened and shifted to a lower frequency, which is a classic indicator of hydrogen bond formation. Intramolecular hydrogen bonding between the N-H group and the nitrogen of the 4-carbonitrile-substituted pyridine ring is sterically plausible and would contribute to this spectral behavior. Intermolecular hydrogen bonding, leading to the formation of dimers or polymeric chains in the solid state, would also result in similar broadening and red-shifting of the N-H stretching frequency.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition. For this compound (C₁₁H₈N₄), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, which can be compared to the calculated theoretical mass. This allows for the confident confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure and the relative stability of its constituent parts. A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) conditions would likely involve initial cleavage of the C-N bond linking the two pyridine rings. This would lead to the formation of characteristic fragment ions corresponding to the aminopyridine and cyanopyridine moieties.

Table 2: Predicted HRMS Data and Major Fragments for this compound

SpeciesFormulaCalculated m/zPredicted Fragment
[M+H]⁺C₁₁H₉N₄⁺197.0827Molecular Ion
[C₅H₄N₂]⁺C₅H₄N₂⁺92.0374Pyridin-3-amine fragment
[C₆H₄N₂]⁺C₆H₄N₂⁺104.03744-cyanopyridine fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system formed by the two linked pyridine rings. The presence of the electron-withdrawing nitrile group and the electron-donating amino group can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λₘₐₓ). The extended conjugation across the molecule is likely to result in a bathochromic (red) shift of the absorption bands compared to the individual pyridine and aminopyridine precursors. The chromophore can be defined as the entire conjugated system of the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeWavelength Range (nm)Chromophore
π→π250 - 400Conjugated pyridinyl-amino-pyridine system
n→π> 300Non-bonding electrons on N atoms

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. This method is frequently employed to predict various molecular characteristics, including optimized geometry, electronic distributions, and spectroscopic properties. For a molecule like 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile, DFT calculations would provide fundamental insights into its behavior at the quantum level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For pyridine (B92270) derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. From this data, global reactivity descriptors such as electronegativity, hardness, and softness can be calculated to quantify the molecule's reactive nature.

Table 1: Key Reactivity Indices Derived from HOMO-LUMO Energies

Reactivity IndexFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S) 1/(2η)Reciprocal of hardness, indicating a higher tendency to react.
Electrophilicity Index (ω) χ²/ (2η)Measures the propensity of a species to accept electrons.

This table represents the standard formulas used in computational chemistry. Specific values for this compound are not available.

Mapping of Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The map uses a color scale where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). For a molecule containing nitrogen atoms in pyridine rings and a cyano group, the ESP map would likely show negative potential around these electronegative atoms, highlighting them as potential sites for hydrogen bonding or coordination.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, focusing on localized bonds and lone pairs. It examines intramolecular interactions, such as charge delocalization and hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value signifies a more significant charge transfer and greater stabilization of the molecule. This analysis would be critical in understanding the electronic communication between the two pyridine rings through the amino bridge in this compound.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. By comparing the theoretically predicted spectrum with experimental data obtained from FT-IR and FT-Raman spectroscopy, a detailed assignment of the observed vibrational bands can be made. This comparison serves to validate the accuracy of the computational model and the optimized molecular structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides insights into a static molecular structure at its energy minimum, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, flexes, and changes its shape. This approach is particularly useful for identifying different stable conformers and the energy barriers between them, providing a more complete picture of the molecule's flexibility and behavior in different environments.

Quantitative Structure-Property Relationship (QSPR) Modeling Focused on Non-Biological Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of chemicals based on their molecular structure. frontiersin.orgmdpi.com These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. For this compound, QSPR modeling can be employed to predict a variety of non-biological chemical parameters.

The process involves calculating a series of molecular descriptors for this compound, which can include topological, electronic, and constitutional indices. These descriptors quantify different aspects of the molecular structure. For instance, topological indices are numerical representations of the molecular structure derived from its graph representation. researchgate.net

While specific QSPR models exclusively developed for this compound are not extensively documented in the literature, models developed for related pyridine and aminopyridine derivatives can offer valuable predictive insights. These models often utilize regression analysis to correlate descriptors with properties such as boiling point, melting point, solubility, and chromatographic retention times. The predictive power of such models is typically validated through internal and external validation techniques to ensure their robustness and reliability. frontiersin.org

Table 1: Examples of Descriptors Used in QSPR Modeling

Descriptor TypeExamplesPredicted Property
Topological Wiener index, Randić index, Balaban J indexBoiling Point, Vapor Pressure
Electronic Dipole moment, HOMO/LUMO energiesReactivity, Polarizability
Constitutional Molecular weight, Atom countsMolar Volume, Density
Geometric Molecular surface area, Molecular volumeSolubility, Lipophilicity

The application of machine learning algorithms, such as artificial neural networks and random forests, has enhanced the predictive accuracy of QSPR models for complex molecules. nih.gov For this compound, these advanced techniques could yield highly accurate predictions of its chemical properties, aiding in its characterization and potential application in various chemical fields.

Ligand-Target Interaction Prediction through Molecular Docking Studies with Defined Chemical Receptors (e.g., in coordination chemistry or host-guest systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org While widely used in drug discovery to study ligand-protein interactions, it is also a valuable tool in coordination chemistry and host-guest systems to understand the non-covalent binding of ligands to chemical receptors.

For this compound, molecular docking can be used to investigate its potential to act as a ligand in coordination complexes. The pyridine nitrogen atoms and the nitrile group represent potential coordination sites for metal ions. Docking studies can predict the binding affinity and geometry of this compound with various metal centers, providing insights into the structure and stability of potential coordination polymers or complexes. mdpi.com

In one study, various pyridine and pyrazine (B50134) amides were used to synthesize Cu(II) complexes and coordination polymers. mdpi.com It was observed that coordination often occurred through the pyridine nitrogen and the amide oxygen, forming chelate rings. mdpi.com Similarly, docking simulations for this compound could explore its chelation potential.

The process involves generating a 3D model of the compound and docking it into the binding site of a defined receptor, which could be a metal complex or a macrocyclic host molecule. A scoring function is then used to estimate the binding free energy, with lower scores typically indicating a more stable complex. jetir.org

Table 2: Potential Interactions in Molecular Docking of this compound

Interaction TypePotential Functional Groups InvolvedExample Receptor
Coordination Bond Pyridine Nitrogens, Nitrile NitrogenMetal Ions (e.g., Cu²⁺, Zn²⁺)
Hydrogen Bonding Amino Group (Donor), Pyridine/Nitrile Nitrogens (Acceptors)Host molecules with H-bond donors/acceptors
π-π Stacking Pyridine RingsAromatic host molecules (e.g., cyclophanes)
Hydrophobic Interactions Pyridine RingsNonpolar cavities of host molecules

These theoretical predictions can guide experimental chemists in designing and synthesizing novel supramolecular structures and coordination compounds with desired properties.

Solvent Effects on Molecular Properties Using Continuum Solvation Models (e.g., PCM)

The properties of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to account for these solvent effects. wikipedia.org The PCM treats the solvent as a continuous dielectric medium rather than as individual molecules, which makes the calculations computationally efficient. wikipedia.org

In the PCM framework, the solute molecule is placed in a cavity within the dielectric continuum. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculation, allowing for the determination of molecular properties in solution. researchgate.netacs.org

For this compound, PCM calculations can be used to predict how its properties, such as conformational stability, electronic spectra, and dipole moment, change in different solvents. For example, the relative energies of different conformers can be altered in polar solvents compared to the gas phase due to preferential stabilization of more polar conformers.

The free energy of solvation calculated by PCM is typically composed of three main components: electrostatic, dispersion-repulsion, and cavitation energy. wikipedia.org

Table 3: Predicted Solvent Effects on Properties of this compound using PCM

Molecular PropertyEffect of Increasing Solvent Polarity
Dipole Moment Likely to increase due to electronic polarization.
UV-Vis Absorption Shifts in λmax (solvatochromism) depending on the nature of the electronic transition.
Conformational Equilibrium May shift to favor more polar conformers.
Solubility Generally expected to increase.

It is important to note that standard PCM primarily accounts for electrostatic interactions and may have limitations in systems where specific solute-solvent interactions, like strong hydrogen bonding, are dominant. wikipedia.orgacs.org

Calculation of Thermodynamic Properties and Stability Profiles

Computational chemistry methods can be used to calculate various thermodynamic properties of this compound, providing insights into its stability and reactivity. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or ab initio methods.

Key thermodynamic properties that can be calculated include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values are crucial for predicting the feasibility and spontaneity of chemical reactions involving the compound.

The stability of the compound can be assessed by analyzing its decomposition pathways and calculating the activation energies for potential degradation reactions. For instance, the stability of related compounds like 4-aminopyridine (B3432731) has been studied experimentally, showing good chemical stability in encapsulated powder form for extended periods under various storage conditions. sefh.es While this provides an analogy, computational studies can offer a more detailed, mechanistic understanding of the intrinsic thermal and chemical stability of this compound.

Table 4: Computationally Accessible Thermodynamic and Stability Data

PropertyComputational MethodSignificance
Enthalpy of Formation Atomization energy methods, Isodesmic reactionsIndicates the intrinsic stability of the molecule.
Gibbs Free Energy Statistical thermodynamics from vibrational frequenciesPredicts spontaneity of formation and reactions.
Heat Capacity Statistical thermodynamics from vibrational frequenciesDescribes how the molecule's energy changes with temperature.
Bond Dissociation Energy Calculation of radical and parent molecule energiesIdentifies the weakest bonds and potential initial steps of thermal decomposition.

These theoretical calculations provide a fundamental understanding of the energetic landscape of this compound, complementing experimental studies and guiding its handling and application in chemical synthesis and materials science.

Structure Property Relationships and Chemical Reactivity

Influence of Substituent Variations on Electronic Properties and Reactivity of Pyridine (B92270) Rings

The electronic character of the two pyridine rings in 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile is significantly modulated by the nature and position of their substituents. The aminopyridine ring is substituted with a nitrile group at the 4-position and an amino group at the 2-position, while the second pyridine ring is unsubstituted at the positions relevant to its interaction with the rest of the molecule.

Studies on substituted pyridines have shown that electron-donating groups increase the electron density at the metal center in coordination complexes, while electron-withdrawing groups decrease it. nih.gov This principle can be extended to the reactivity of the pyridine nitrogen atoms in this compound. The nitrogen atom of the pyridine ring bearing the electron-withdrawing nitrile group is expected to be less basic and a weaker ligand compared to the nitrogen atom of the unsubstituted pyridine ring.

The electronic influence of substituents on the pyridine ring can be qualitatively understood through resonance and inductive effects. The following table summarizes the expected effects of the key substituents in this compound on the electron density of the pyridine ring.

SubstituentPositionElectronic EffectInfluence on Reactivity
Amino (-NH-)2Electron-donatingActivates the ring towards electrophilic substitution
Nitrile (-CN)4Electron-withdrawingDeactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution
Pyridin-3-ylamino2Electron-donating (overall)Modulates the electronic properties of the substituted pyridine ring

Chemical Reactivity of the Nitrile Group (e.g., towards hydrolysis, reduction, or cycloaddition reactions)

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis of cyanopyridines has been shown to produce the corresponding pyridine carboxylic acids or amides. google.comgoogle.com The reaction conditions can be controlled to favor the formation of either the amide or the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.govorganic-chemistry.orgchemistrysteps.comstudymind.co.uk The reduction of aromatic nitriles is a common method for the synthesis of benzylamines. acs.org The choice of reducing agent can be crucial for achieving selectivity in the presence of other reducible functional groups.

Cycloaddition: Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. researchgate.net For example, [3+2] cycloaddition reactions with azides can yield tetrazoles. uchicago.edu The reactivity of the nitrile group in cycloaddition reactions depends on the electronic nature of the molecule and the reaction partner. wikipedia.orgresearchgate.netorganicreactions.org

The following table summarizes the potential reactions of the nitrile group in this compound.

ReactionReagents and ConditionsProduct
HydrolysisAcid or base, water2-[(pyridin-3-yl)amino]pyridine-4-carboxamide or 2-[(pyridin-3-yl)amino]pyridine-4-carboxylic acid
ReductionLiAlH4 or H2/catalyst{4-(aminomethyl)pyridin-2-yl}(pyridin-3-yl)amine
[3+2] CycloadditionAzide (e.g., NaN3)3-{[4-(1H-tetrazol-5-yl)pyridin-2-yl]amino}pyridine

Reactivity of the Amine and Pyridine Nitrogen Atoms (e.g., protonation equilibria, coordination sites)

The nitrogen atoms in this compound, including the two pyridine nitrogens and the bridging amine nitrogen, are all potential sites for protonation and coordination to metal ions.

Protonation Equilibria: The basicity of the nitrogen atoms determines the protonation equilibria. The pyridine nitrogen atoms are generally more basic than the amine nitrogen. The basicity of the pyridine nitrogens is influenced by the substituents on the ring. researchgate.net As mentioned earlier, the pyridine nitrogen on the ring with the electron-withdrawing nitrile group will be less basic than the nitrogen on the unsubstituted pyridine ring. The amine nitrogen's basicity is reduced due to the delocalization of its lone pair into the aromatic systems.

Coordination Sites: Aminopyridine derivatives are versatile ligands in coordination chemistry, capable of coordinating to metal ions in various ways. mdpi.comvot.pl Coordination can occur through one or both pyridine nitrogen atoms, and potentially through the amine nitrogen, leading to monodentate, bidentate, or bridging coordination modes. sciencenet.cnnih.govmdpi.com The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Strategic Derivatization of the Core Scaffold for Modulating Chemical Properties and Analog Synthesis

The core scaffold of this compound offers multiple sites for strategic derivatization to modulate its chemical and biological properties. nih.govresearchgate.net The synthesis of various aminopyridine derivatives has been explored for applications in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Derivatization of the Pyridine Rings: The pyridine rings can be further functionalized through electrophilic or nucleophilic substitution reactions. For instance, the unsubstituted pyridine ring can undergo electrophilic substitution, while the electron-deficient ring can be targeted by nucleophiles.

Modification of the Amine Linker: The amine proton can be substituted with alkyl or aryl groups to modify the steric and electronic properties of the molecule. This can also prevent the formation of the intramolecular hydrogen bond, leading to different conformational preferences.

Transformation of the Nitrile Group: As discussed in section 5.3, the nitrile group can be converted into other functional groups like amines, amides, or carboxylic acids, providing a route to a wide range of analogs. nih.gov The synthesis of imidazopyridines from aminopyridine precursors is also a known strategy. mdpi.com

These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications, including the development of new therapeutic agents. rsc.orggoogle.com

Potential Applications of 2 Pyridin 3 Yl Amino Pyridine 4 Carbonitrile in Advanced Materials Science and Chemical Probes

The unique molecular architecture of 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile, which integrates two pyridine (B92270) rings and a cyano group, positions it as a compound of significant interest for multifaceted applications in materials science. This structure provides multiple coordination sites, potential for electronic delocalization, and opportunities for hydrogen bonding, making it a versatile building block for advanced materials and functional molecules.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Scalability

The increasing demand for pyridine (B92270) derivatives in pharmaceuticals and agrochemicals necessitates the development of green and sustainable synthetic protocols. nih.gov Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign methodologies for producing 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile and its analogues.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step, offer high atom economy and efficiency. nih.govresearchgate.net Developing one-pot MCRs for the synthesis of functionalized 2-aminopyridine (B139424) scaffolds is an attractive strategy for reducing waste and simplifying procedures. nih.govresearchgate.netresearchgate.net

Green Catalysts and Solvents: Research will likely explore the use of biodegradable catalysts and environmentally friendly solvents, such as water or ethanol (B145695), to replace hazardous reagents and organic solvents. nih.govnih.gov

Energy-Efficient Synthesis: Techniques like microwave-assisted synthesis and ultrasonic production can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.netnih.gov The application of these technologies can lead to higher yields and purer products, minimizing the need for extensive purification steps. nih.gov

Solvent-Free Conditions: Performing reactions in the absence of a solvent is a key principle of green chemistry. nih.gov Synthesizing 2-aminopyridine and 2-aminopyrimidine (B69317) derivatives under solvent-free conditions has already proven effective, offering a pathway for cleaner and more efficient production on a larger scale. nih.govmdpi.com

Green Synthesis ApproachPotential Advantages for ScalabilityRelevant Research Areas
Multicomponent Reactions (MCRs) High atom economy, reduced steps, simplified purification. nih.govresearchgate.netOne-pot synthesis of substituted 2-aminopyridines. mdpi.com
Green Catalysts/Solvents Reduced toxicity, easier disposal, lower environmental impact. nih.govUse of water or ethanol as reaction media; development of biodegradable catalysts. nih.gov
Microwave/Ultrasound Shorter reaction times, increased yields, lower energy usage. nih.govnih.govRapid synthesis of pyridine-based molecular frameworks. researchgate.net
Solvent-Free Reactions Elimination of solvent waste, reduced cost, simplified processing. nih.govHeating reactants directly to form 2-aminopyrimidine derivatives. mdpi.com

Advanced In Situ Spectroscopic Characterization under Reaction Conditions

To optimize and control the synthesis of this compound, a deeper understanding of reaction mechanisms and kinetics is crucial. Advanced in situ spectroscopic techniques offer the ability to monitor chemical transformations in real-time, providing valuable insights that are unattainable through conventional offline analysis.

Future research will focus on the application of techniques such as:

In Situ FTIR and NMR Spectroscopy: These methods can track the formation of intermediates and products, confirm reaction pathways, and identify potential side reactions as they occur. jscimedcentral.com Spectroscopic analysis has been fundamental in confirming the structures of newly synthesized pyridine derivatives. nih.gov

UV-Vis and Fluorescence Spectroscopy: For reactions involving chromophoric or fluorescent species, these techniques can provide real-time kinetic data. researchgate.net The optical properties of pyridine derivatives are highly sensitive to their chemical environment, making them suitable for in situ monitoring. researchgate.net

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or solid phases and can provide detailed information about molecular vibrations and structural changes during the synthesis.

By combining data from these in situ methods with quantum chemical calculations, researchers can build comprehensive models of the reaction landscape, enabling more precise control over reaction outcomes and facilitating the scale-up of synthetic processes. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of new molecules. springernature.com For a scaffold like this compound, machine learning (ML) offers powerful tools for accelerating the design-make-test-analyze cycle. springernature.comuzh.ch

Future research directions in this area include:

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms, such as artificial neural networks, can be trained on existing data to build models that predict the physicochemical and biological properties of novel derivatives. nih.gov These models can forecast characteristics like solubility, binding affinity, and electronic properties based on molecular structure. nih.govnih.gov

Generative Models for de Novo Design: AI can be used to generate novel molecular structures with desired properties. springernature.com By defining a target property profile, generative algorithms can propose new analogues of this compound that are optimized for specific applications, such as inhibiting a particular biological target.

Reaction Prediction and Synthesis Planning: ML tools are being developed to predict the outcomes of chemical reactions and suggest optimal synthetic routes. rsc.org This can significantly reduce the time and resources spent on empirical optimization of synthetic pathways.

AI/ML ApplicationObjectivePotential Impact
QSPR Modeling Predict properties (e.g., bioactivity, solubility) from molecular structure. nih.govRapidly screen virtual libraries of compounds to identify promising candidates. mdpi.com
Generative Design Create novel molecules with a desired set of properties. springernature.comAccelerate the discovery of new drug candidates or materials with tailored functions.
Reaction Prediction Forecast the products and yields of unknown reactions. rsc.orgOptimize synthetic routes and reduce experimental trial and error.

Exploration of New Chemical Transformations and Functionalization Pathways

Expanding the chemical space around the this compound core is essential for fine-tuning its properties. Future work will concentrate on developing novel and selective functionalization reactions to modify the scaffold at various positions. The pyridine ring system is prone to substitution reactions, with its reactivity patterns influenced by the electron-withdrawing effect of the ring nitrogen. nih.gov

Key areas for exploration include:

Regioselective C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy. Developing methods for selective C-H activation at different positions on the pyridine rings would provide efficient access to a wide range of new derivatives without the need for pre-functionalized starting materials. researchgate.net While C2 and C4 positions are often targeted via nucleophilic substitution, selective derivatization at the C3 position remains a significant challenge. nih.govresearchgate.net

Transformations of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be converted into various other groups, such as amides, carboxylic acids, amines, or tetrazoles. Exploring these transformations can lead to compounds with different chemical and biological properties.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Applying these methods to halogenated precursors of the core scaffold will enable the introduction of diverse substituents.

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold for Tuned Chemical and Physical Properties

The this compound scaffold, with its multiple nitrogen donor atoms, is an excellent building block or ligand for constructing larger, functional supramolecular and coordination architectures. mdpi.com This area of research bridges molecular design with materials science. researchgate.net

Future research will focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the scaffold as a ligand to coordinate with metal ions can lead to the formation of 1D, 2D, or 3D coordination polymers. nih.gov These materials can be designed to have specific properties, such as porosity for gas storage, catalytic activity, or unique magnetic behavior. nih.govrsc.orgnih.gov

Foldamers and Metallofoldamers: Incorporating the scaffold into oligomeric structures can lead to molecules that fold into well-defined three-dimensional shapes. nih.gov These "foldamers" can mimic the structure and function of biological macromolecules and have applications in catalysis and molecular recognition.

Functional Materials for Electronics and Photonics: Pyridine-based structures are of great interest for creating luminescent liquid crystals and other optoelectronic materials. nih.gov By integrating the this compound core into larger conjugated systems, it may be possible to develop new materials with tailored optical and electronic properties for use in sensors, displays, and other devices.

The rational design of these complex architectures, guided by an understanding of noncovalent interactions and coordination chemistry, will unlock new functionalities and applications for materials derived from this versatile pyridine scaffold. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a chlorination step using phosphoryl chloride followed by amination with ammonium acetate for a structurally similar pyridinecarbonitrile derivative. Yield optimization may involve controlling stoichiometry (e.g., excess pyridin-3-amine), temperature (60–80°C), and solvent choice (polar aprotic solvents like DMF). Purification via column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) is recommended .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm aromatic proton environments and cyano-group integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) can resolve bond angles and dihedral angles .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (P301-P310 protocols in ) and skin contact.
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the cyano group. Label containers with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) as per Safety Data Sheets (SDS) guidelines .

Advanced Research Questions

Q. How does this compound interact with mitogen-activated protein kinase kinase kinase 12 (MAP3K12), and what methodologies validate its inhibitory activity?

  • Methodological Answer : reports a Ki value of 90.0 nM for this compound against MAP3K12. Validate activity via:

  • Enzyme Assays : Use recombinant MAP3K12 in a kinase inhibition assay with ATP-competitive substrates (e.g., ADP-Glo™ Kinase Assay).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm affinity and stoichiometry.
  • Molecular Docking : Model interactions using crystal structures of MAP3K12 (PDB ID) to identify key binding residues (e.g., hinge region interactions with the pyridine-4-carbonitrile moiety) .

Q. What strategies resolve contradictory data in pharmacological studies of this compound derivatives?

  • Methodological Answer : Contradictions in IC50_{50}/Ki values (e.g., shows IC50_{50} ranging from 5.0 to 8600 nM) may arise from assay conditions or structural variations. Address this by:

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed ATP concentration, pH 7.4).
  • Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Co-crystallization Studies : Resolve binding modes of high- vs. low-activity derivatives to identify critical substituents .

Q. How can computational methods optimize the solubility and stability of this compound without compromising bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with solubility (logP) and stability (HPLC retention time).
  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility.
  • Accelerated Stability Testing : Expose derivatives to heat/humidity (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .

Q. What crystallographic techniques are suitable for analyzing intermolecular interactions in this compound complexes?

  • Methodological Answer :

  • Single-Crystal XRD : Use SHELXD for phase determination and SHELXL for refinement. Analyze π-π stacking between pyridine rings and hydrogen bonding (N–H···N) with the amino group.
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···π contacts) using CrystalExplorer.
  • Powder XRD : Validate bulk crystallinity post-synthesis to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.